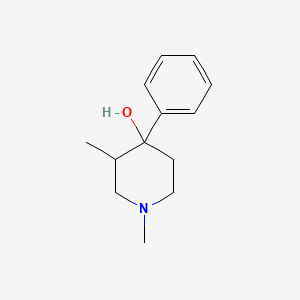![molecular formula C15H13N3O4 B5112680 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as FMNQ, is a synthetic compound that has been studied for its potential use in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for various applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. These effects may contribute to the anti-tumor and anti-inflammatory properties of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities with high purity. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to be stable under a variety of conditions, which makes it a useful tool for studying the effects of ROS on cellular components. However, one limitation of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is that it requires exposure to light in order to generate ROS, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the development of new cancer treatments and anti-inflammatory drugs based on 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone and its effects on cellular components. Finally, there is potential for the use of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone as a photosensitizer in photodynamic therapy, which may have applications in the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone involves several steps, including the reaction of 2-furaldehyde with methylamine to form 2-(methylamino)furan. This compound is then reacted with nitroethane to form 4-(2-furylmethyl)-1-nitro-2-(methylamino)butene. Finally, this intermediate is cyclized to form 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. The overall yield of this synthesis method is moderate, but the purity of the final product is high.
Aplicaciones Científicas De Investigación
4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. This molecule has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments and anti-inflammatory drugs. Additionally, 4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have potential as a photosensitizer for use in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells.
Propiedades
IUPAC Name |
4-(furan-2-ylmethylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-17-12-7-3-2-6-11(12)13(14(15(17)19)18(20)21)16-9-10-5-4-8-22-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGLQQMBLBWELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(furan-2-ylmethyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)

![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)


![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)

![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)

![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)